molecular formula C20H30N2O7S B10990826 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-((6-(morpholinomethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-((6-(morpholinomethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Cat. No.: B10990826
M. Wt: 442.5 g/mol
InChI Key: XDGDHEDFGWLHIY-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-((6-(morpholinomethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, an isobutyl group, and a morpholinomethyl-substituted pyran ring. Its multifaceted structure suggests diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-((6-(morpholinomethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide typically involves multiple steps:

    Formation of the Dioxidotetrahydrothiophene Ring: This step often starts with the oxidation of tetrahydrothiophene using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfone group.

    Attachment of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions, using reagents such as isobutyl bromide in the presence of a base like potassium carbonate.

    Synthesis of the Pyran Ring: The pyran ring is typically synthesized through a cyclization reaction involving appropriate precursors, such as 4-hydroxy-2H-pyran-3-one.

    Introduction of the Morpholinomethyl Group: This step involves the reaction of morpholine with formaldehyde and the pyran ring precursor under acidic or basic conditions.

    Final Coupling Reaction: The final step involves coupling the dioxidotetrahydrothiophene intermediate with the morpholinomethyl-substituted pyran ring using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom in the dioxidotetrahydrothiophene ring.

    Reduction: Reduction reactions can target the sulfone group, potentially converting it back to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and morpholinomethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural complexity. It could be used in the development of new pharmaceuticals or as a tool in biochemical research.

Medicine

In medicine, the compound’s potential biological activity could be harnessed for therapeutic purposes. Research may focus on its effects on specific molecular targets, such as ion channels or enzymes.

Industry

Industrially, the compound could be used in the production of advanced materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-((6-(morpholinomethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide likely involves interaction with specific molecular targets, such as ion channels or enzymes. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: This compound shares the dioxidotetrahydrothiophene ring but differs in the pyrazolyl group.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-((6-(morpholinomethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide: Similar structure but with a methyl group instead of an isobutyl group.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-((6-(morpholinomethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is unique due to its combination of a dioxidotetrahydrothiophene ring, an isobutyl group, and a morpholinomethyl-substituted pyran ring. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H30N2O7S

Molecular Weight

442.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-2-[6-(morpholin-4-ylmethyl)-4-oxopyran-3-yl]oxyacetamide

InChI

InChI=1S/C20H30N2O7S/c1-15(2)10-22(16-3-8-30(25,26)14-16)20(24)13-29-19-12-28-17(9-18(19)23)11-21-4-6-27-7-5-21/h9,12,15-16H,3-8,10-11,13-14H2,1-2H3

InChI Key

XDGDHEDFGWLHIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)COC2=COC(=CC2=O)CN3CCOCC3

Origin of Product

United States

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